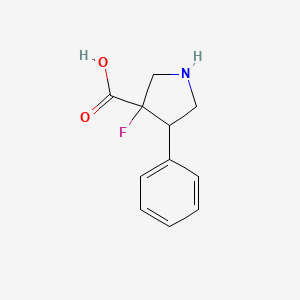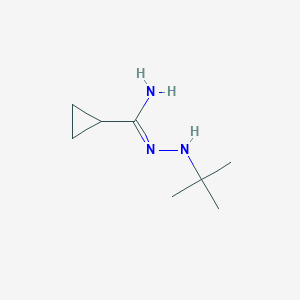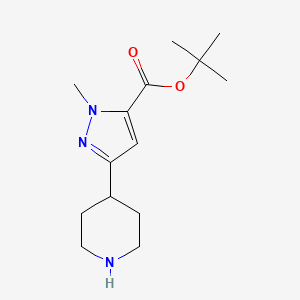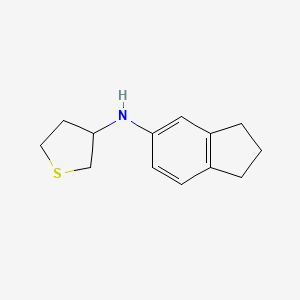
5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole is a heterocyclic organic compound that features a bromomethyl group attached to an oxazole ring, which is further substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of the oxazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromomethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or the bromomethyl group can lead to different structural modifications.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated oxazole.
Scientific Research Applications
5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used to study the effects of bromomethyl groups on biological systems and to develop new bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-2-cyclobutyl-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole is unique due to the combination of its bromomethyl and cyclobutyl groups, which confer specific reactivity and steric properties. This makes it a valuable compound for the synthesis of novel molecules and for studying the effects of these functional groups in various contexts .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
5-(bromomethyl)-2-cyclobutyl-1,3-oxazole |
InChI |
InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2 |
InChI Key |
NVUZLBVHHWSEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)


amine](/img/structure/B13243284.png)
![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
